![molecular formula C21H29N3O2 B5519988 1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)
1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired complex structure. For instance, Kumar et al. (2004) described the synthesis of a piperidine derivative through a five-step process with an overall yield of 30%, highlighting the intricacies involved in synthesizing such compounds (Kumar et al., 2004). Similarly, Rajkumar et al. (2014) achieved the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation, showcasing the diversity in synthetic approaches for piperidine derivatives (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine, is often characterized using techniques like X-ray diffraction, NMR, and mass spectrometry. Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives, providing insight into the molecular conformation and intermolecular interactions important for understanding the structural characteristics of such compounds (Kumara et al., 2017).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, which are crucial for their functionalization and application in different areas. The reactivity often involves nucleophilic substitution, cyclocondensation, and other reactions that modify the piperidine core or its substituents. For example, the synthesis and reactivity of piperidine-based compounds synthesized by Feng (2011) highlight the versatility of these compounds in chemical transformations (Wu Feng, 2011).
科学的研究の応用
Synthesis and Labeling Techniques
Research has focused on the synthesis of related compounds, which could have implications for the development of new pharmaceuticals or research tools. For example, the synthesis of carbon-14 labeled antihypertensives showcases techniques that could be applied to similar compounds for tracing their distribution and metabolism in biological systems (Hays, 1987).
Impurity Identification in Pharmaceuticals
Studies on the identification of impurities in drugs, like Repaglinide, highlight the importance of characterizing and understanding all components in pharmaceuticals, including potential impurities that might bear structural similarities to the target compound (Kancherla et al., 2018).
Ligand Design for Diagnostic Imaging
Research into mixed ligand fac-tricarbonyl complexes for diagnostic imaging applications suggests a pathway for developing new imaging agents that could include similar piperidine-based structures (Mundwiler et al., 2004).
Antimicrobial Activity
The exploration of thiazoles and their derivatives for antimicrobial activities indicates a broader interest in heterocyclic compounds, like the target compound, for potential antimicrobial uses (Wardkhan et al., 2008).
Neuroleptic Activity
Investigations into compounds with potent neuroleptic activity could suggest a research avenue for the target compound, given its structural features that may interact with neural receptors (Sato et al., 1978).
作用機序
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
将来の方向性
特性
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-3-26-19-10-9-17(14-16(19)2)6-4-8-20(25)24-13-5-7-18(15-24)21-22-11-12-23-21/h9-12,14,18H,3-8,13,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVDVAXJLJFYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCC(=O)N2CCCC(C2)C3=NC=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)
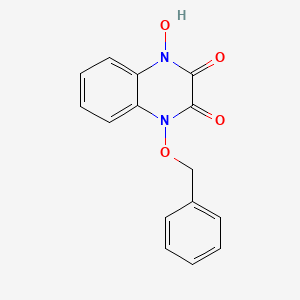
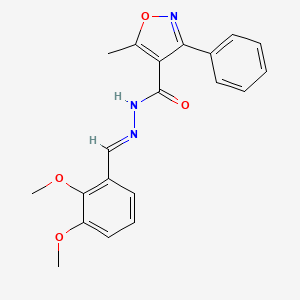
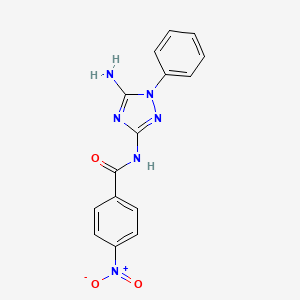
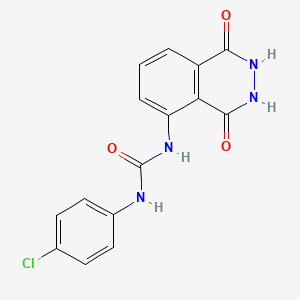

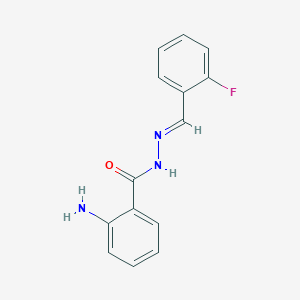

![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)
![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)
![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)
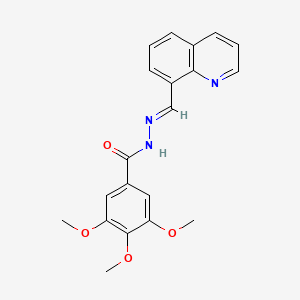
![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)